REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:11][C:12]1([CH3:20])[CH2:19][C:17](=O)[CH2:16][C:14](=[O:15])[CH2:13]1.[NH2:21]/[C:22](/[CH3:30])=[CH:23]\[C:24]([O:26][CH:27]([CH3:29])[CH3:28])=[O:25]>C(O)(C)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:16]2[C:14](=[O:15])[CH2:13][C:12]([CH3:11])([CH3:20])[CH2:19][C:17]=2[NH:21][C:22]([CH3:30])=[C:23]1[C:24]([O:26][CH:27]([CH3:29])[CH3:28])=[O:25]
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Name
|
|
Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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CC1(CC(=O)CC(=O)C1)C
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Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC(C)C)\C
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The product precipitates
|
Type
|
ADDITION
|
Details
|
The mixture is treated with 50 ml of water
|
Type
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FILTRATION
|
Details
|
The product is filtered off with suction
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Type
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WASH
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Details
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washed successively with isopropanol, ethanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1C(=C(NC=2CC(CC(C12)=O)(C)C)C)C(=O)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |